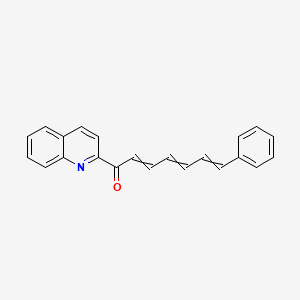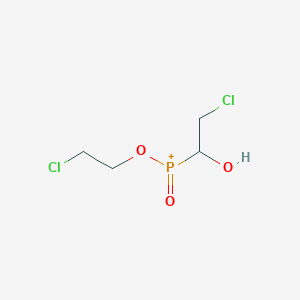phosphanium bromide CAS No. 88229-63-4](/img/structure/B14381899.png)
[(Anthracen-2-yl)methyl](triphenyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Anthracen-2-yl)methylphosphanium bromide is an organophosphorus compound that features an anthracene moiety attached to a triphenylphosphonium group via a methylene bridge, with bromide as the counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Anthracen-2-yl)methylphosphanium bromide typically involves the reaction of triphenylphosphine with an anthracenylmethyl halide. The reaction proceeds via an S_N2 mechanism, where the nucleophilic triphenylphosphine attacks the electrophilic carbon of the anthracenylmethyl halide, displacing the halide ion and forming the phosphonium salt.
A common method involves the use of anthracen-2-ylmethyl bromide and triphenylphosphine in a polar aprotic solvent such as tetrahydrofuran (THF) under reflux conditions. The reaction is typically carried out at elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods
While specific industrial production methods for (Anthracen-2-yl)methylphosphanium bromide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(Anthracen-2-yl)methylphosphanium bromide primarily undergoes reactions typical of phosphonium salts, including:
Wittig Reactions: This compound can be used to generate ylides, which react with aldehydes or ketones to form alkenes.
Substitution Reactions: The bromide ion can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Strong Bases: Reagents such as butyllithium or sodium hydride are commonly used to deprotonate the phosphonium salt, generating the ylide intermediate.
Solvents: Polar aprotic solvents like THF or dimethyl sulfoxide (DMSO) are often employed to facilitate these reactions.
Major Products
Alkenes: The Wittig reaction with aldehydes or ketones typically yields alkenes as the major products.
Substituted Phosphonium Salts: Substitution reactions can yield a variety of substituted phosphonium salts depending on the nucleophile used.
科学研究应用
(Anthracen-2-yl)methylphosphanium bromide finds applications in several fields:
Organic Synthesis: Used as a reagent in Wittig reactions to form carbon-carbon double bonds.
Fluorescent Probes: Utilized in the preparation of ratiometric fluorescent probes for the detection of biological thiols such as cysteine.
Medicinal Chemistry: Employed in the synthesis of potential antitumor agents and other bioactive molecules.
Material Science: Investigated for its potential use in the development of organic electronic materials.
作用机制
The primary mechanism of action for (Anthracen-2-yl)methylphosphanium bromide involves the formation of a phosphonium ylide. This ylide can then participate in nucleophilic addition to carbonyl compounds, forming a betaine intermediate. The intermediate subsequently undergoes a rearrangement to yield the desired alkene and triphenylphosphine oxide. The driving force for this reaction is the formation of the stable triphenylphosphine oxide.
相似化合物的比较
Similar Compounds
Methyltriphenylphosphonium Bromide: Similar in structure but with a methyl group instead of an anthracenylmethyl group.
Benzyltriphenylphosphonium Bromide: Contains a benzyl group in place of the anthracenylmethyl group.
Uniqueness
(Anthracen-2-yl)methylphosphanium bromide is unique due to the presence of the anthracene moiety, which can impart distinct electronic and photophysical properties. This makes it particularly useful in applications requiring specific fluorescence characteristics or electronic properties.
属性
CAS 编号 |
88229-63-4 |
|---|---|
分子式 |
C33H26BrP |
分子量 |
533.4 g/mol |
IUPAC 名称 |
anthracen-2-ylmethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C33H26P.BrH/c1-4-14-31(15-5-1)34(32-16-6-2-7-17-32,33-18-8-3-9-19-33)25-26-20-21-29-23-27-12-10-11-13-28(27)24-30(29)22-26;/h1-24H,25H2;1H/q+1;/p-1 |
InChI 键 |
CVRQAWUXYUPWOR-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)[P+](CC2=CC3=CC4=CC=CC=C4C=C3C=C2)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


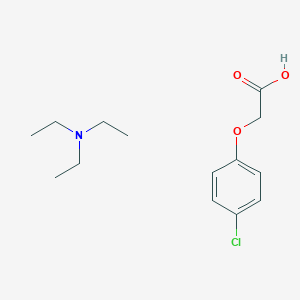
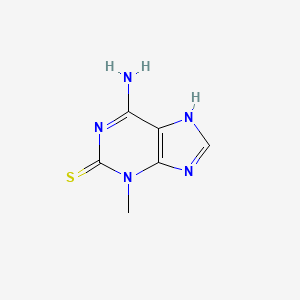
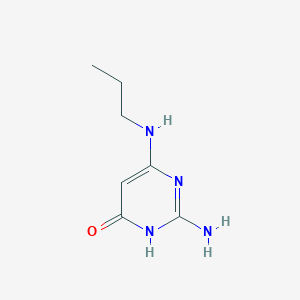
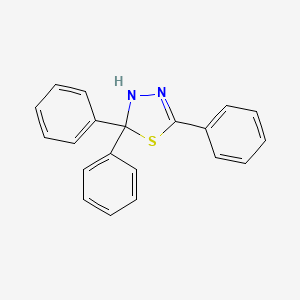
![S-Octyl [(5-chloroquinolin-8-yl)oxy]ethanethioate](/img/structure/B14381832.png)
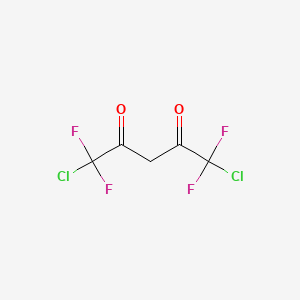
![1,3-Bis[(trimethylsilyl)oxy]cyclohexane-1,3-dicarbonitrile](/img/structure/B14381845.png)
![5-[4-(Hexyloxy)phenyl]furan-2-carboximidamide](/img/structure/B14381854.png)
![N-[3-(Tetradecanoylsulfanyl)propanoyl]glycine](/img/structure/B14381859.png)
![Dimethyl 7-oxabicyclo[4.2.0]octane-8,8-dicarboxylate](/img/structure/B14381871.png)

